molecular formula C22H21N3O3S2 B2429561 N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 878682-80-5

N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No. B2429561
CAS RN: 878682-80-5
M. Wt: 439.55
InChI Key: WOXUSABOAIBACB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Research into pyrimidine derivatives, closely related to the specified compound, has focused on the synthesis of new chemical entities. For instance, the synthesis of pyrimidine selanyl derivatives involves the targeted synthesis of various compounds, leading to the creation of a series of 5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives. These derivatives were prepared through reactions involving sodium diselenide and chloroacetic acid derivatives, highlighting the chemical versatility and potential pharmaceutical applications of pyrimidine-based compounds (Alshahrani et al., 2018).

Crystal Structure Analysis

Crystal structure analysis of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has been conducted to understand their molecular configurations better. These studies have provided insights into the molecules' conformation, aiding in the design of compounds with desired chemical and pharmacological properties (Subasri et al., 2016).

Anticancer Activity

The exploration of pyrimidine derivatives for anticancer activity has led to the synthesis of compounds like 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds have demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting their potential as therapeutic agents for cancer treatment (Horishny et al., 2021).

Antimicrobial and Antitubercular Activities

The synthesis of pyrimidine-azitidinone analogues has been explored for their antimicrobial and antitubercular activities. By synthesizing a series of compounds and testing them against bacterial and fungal strains, researchers have identified potential leads for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-13-6-7-18(14(2)9-13)23-19(26)12-29-22-24-20-17(10-15(3)30-20)21(27)25(22)11-16-5-4-8-28-16/h4-10H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXUSABOAIBACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

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